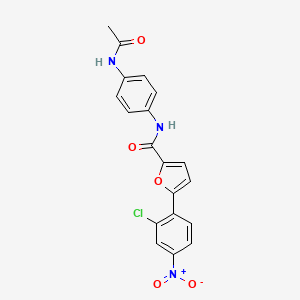
3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The InChI code for “3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione” is 1S/C5H10O3S/c1-5(6)2-3-9(7,8)4-5/h6H,2-4H2,1H3 . This code provides a unique identifier for the compound and can be used to predict its molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 150.2 and a melting point of 52-53 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique
Enzyme Inhibition and Mechanistic Insights
Studies on thiolane 1-oxides, analogs closely related to 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione, have contributed significantly to understanding the stereoselective binding and inhibition mechanisms of enzymes such as liver alcohol dehydrogenase. Research demonstrated that different stereoisomers of 3-butylthiolane 1-oxide exhibit varying degrees of inhibition against alcohol dehydrogenase, providing insights into the enzyme's flexibility and binding site geometry. This research not only elucidates enzyme-substrate interactions but also offers a basis for designing more effective enzyme inhibitors (Cho, Ramaswamy, & Plapp, 1997).
Synthetic Chemistry and Material Science
The application of thiolane derivatives extends into synthetic chemistry, where they serve as intermediates in the synthesis of complex molecules and materials. For example, thiolane-1-oxides have been used as precursors in solvent-free Thia-Michael addition reactions, leading to the synthesis of compounds with potential applications in material science and organic synthesis. Such reactions demonstrate the utility of thiolane derivatives in constructing sulfur-containing organic compounds, which are valuable in various chemical industries (Lin et al., 2008).
Biomedical Applications
In the biomedical field, thiolane derivatives have been explored for their potential in drug development and tissue engineering. The design and synthesis of polymers with pendant thiol groups, using thiolane-containing monomers, exemplify the application of these compounds in creating biodegradable materials suitable for medical applications. Such materials can be functionalized with biological cues, enhancing their interaction with biological systems, which is crucial for tissue engineering and regenerative medicine (Fuoco, Finne‐Wistrand, & Pappalardo, 2016).
Antimicrobial and Anticancer Research
Furthermore, thiolane derivatives have shown promise in antimicrobial and anticancer research. Compounds synthesized from indane-1, 3-dione and various thiols have been evaluated for their biological activities, including anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer properties. Some of these compounds exhibited moderate activities, indicating the potential of thiolane derivatives in developing new therapeutic agents (Giles, Prakash, & Ramseshu, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-5(6)2-3-9(7,8)4-5/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSSBBSQQZEXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2983513.png)
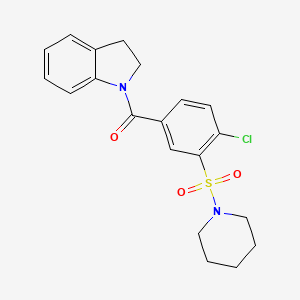
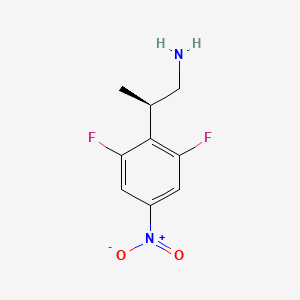
![9-(5-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983517.png)
![Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2983521.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2983523.png)
![2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2983524.png)

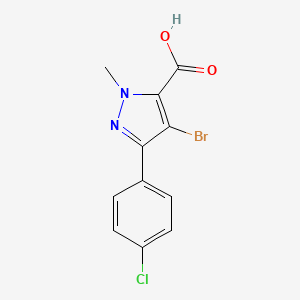

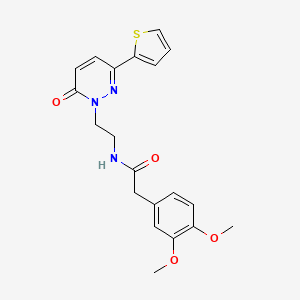
![{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine](/img/structure/B2983531.png)
